1-Monolinolenoyl-rac-glycerol
Description
Enzymatic Synthesis Strategies
Enzymatic methods for synthesizing monoglycerides (B3428702) like 1-Monolinolenoyl-rac-glycerol are favored for their specificity and ability to operate under mild conditions, which helps in preserving the integrity of heat-sensitive molecules. jst.go.jp Lipases (EC 3.1.1.3) are the primary biocatalysts employed in these processes. jst.go.jpresearchgate.net
A prominent enzymatic route is the direct acylation of glycerol (B35011) with linolenic acid, catalyzed by a lipase (B570770). smolecule.comnih.gov This esterification reaction joins the fatty acid to the glycerol backbone.
The regioselectivity of lipases is a critical factor in the synthesis of specific monoacylglycerol isomers. nih.gov Many lipases exhibit sn-1,3 regioselectivity, meaning they preferentially catalyze reactions at the sn-1 and sn-3 positions of the glycerol molecule. nih.govmdpi.com This specificity can lead to the accumulation of 2-monoacylglycerols, which may be converted to the desired 1-monoacylglycerol through acyl migration. nih.gov Studies have shown that the degree of regioselectivity can vary significantly between different lipases. For instance, some lipases may convert 1-monoolein much faster than 2-monoolein, while for others, the conversion rates are similar. nih.gov The choice of lipase is therefore crucial for directing the synthesis towards the desired product.
The efficiency of lipase-catalyzed acylation is influenced by several parameters, including temperature, enzyme concentration, substrate molar ratio, and the presence of a solvent. nih.govmdpi.comnih.gov Optimizing these conditions is essential for maximizing the yield of this compound. Research on similar esterification reactions has demonstrated that response surface methodology (RSM) can be a powerful tool for identifying the optimal combination of these variables, leading to very high esterification efficiencies. nih.govcsic.es For example, increasing the lipase load can initially increase the reaction rate, but excessively high concentrations may lead to decreased activity due to substrate availability issues. mdpi.com Temperature is another key factor, with lipases generally active between 40 °C and 80 °C, though thermal denaturation can occur at higher temperatures. mdpi.com
| Parameter | General Optimized Range | Potential Impact on Yield |
| Temperature | 40 - 60 °C | Influences reaction rate and enzyme stability. mdpi.com |
| Enzyme Load | 1 - 7% (wt.) | Higher load can increase rate, but may decrease yield at very high concentrations. mdpi.com |
| Substrate Molar Ratio | Varied | Affects equilibrium position and can drive the reaction towards product formation. nih.gov |
| Solvent | Organic or Ionic Liquids | Can improve substrate solubility and influence enzyme activity and stability. nih.govmdpi.com |
Table 1: Key Parameters for Optimization of Lipase-Catalyzed Acylation. This table is based on general findings for lipase-catalyzed esterification and may require specific adaptation for this compound synthesis.
Recent advancements have focused on engineering biocatalysts to improve their performance in monoglyceride synthesis. While specific studies on engineering lipases for this compound production are not widely detailed, the principles of rational design and directed evolution are being applied to alter the regioselectivity and enhance the catalytic efficiency of lipases for structured lipid production. mdpi.com Substituting specific amino acids in the active site of a lipase can significantly alter its specificity. mdpi.com
Transesterification, also known as glycerolysis when glycerol is a substrate, is another key enzymatic method for producing monoglycerides. jst.go.jp This process involves the exchange of acyl groups between an ester and an alcohol. smolecule.comgoogle.com In the context of this compound synthesis, this could involve the reaction of a triglyceride rich in linolenic acid with glycerol, or the reaction of a triglyceride with an alcohol (alcoholysis) to produce fatty acid esters and subsequently monoglycerides. jst.go.jpnih.gov The use of sn-1,3 regioselective lipases in alcoholysis can lead to the formation of 2-monoacylglycerols. jst.go.jp Transesterification reactions can be performed in solvent-free media, which is an advantage from an environmental and cost perspective. mdpi.com
| Acyl Donor | Reactant | Biocatalyst | Key Advantage |
| Triglyceride (rich in linolenic acid) | Glycerol | sn-1,3 selective lipase | Can utilize natural oils as a source of linolenic acid. researchgate.net |
| Triglyceride | Short-chain alcohol | sn-1,3 selective lipase | Produces fatty acid alkyl esters and partial acylglycerols. nih.gov |
| Fatty Acid Ethyl Ester | Glycerol | Lipase | Allows for the use of a different form of acyl donor. researchgate.net |
Table 2: Examples of Transesterification Processes for Monoglyceride Synthesis. This table illustrates various approaches to transesterification for producing monoglycerides.
Chemical Synthesis Methodologies
Chemical synthesis of this compound typically involves the direct esterification of glycerol with linolenic acid. smolecule.com This method often requires controlled conditions, including elevated temperatures and the use of catalysts, to drive the reaction and yield the desired monoglyceride. smolecule.com A common industrial process for producing monoglycerides is the base-catalyzed glycerolysis of triglycerides, which typically yields a mixture of monoglycerides (40-60%), diglycerides, and triglycerides. google.com To achieve a higher purity of monoglycerides (e.g., >90%), further separation steps like molecular distillation are necessary. google.com While effective, chemical synthesis can be less selective than enzymatic methods, potentially leading to a wider range of by-products.
Properties
IUPAC Name |
2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRAQULURVTAJ-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018171 | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-99-1 | |
| Record name | 1-Linolenoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18465-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.483 | |
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| Record name | GLYCERYL 1-LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D653SPR2BC | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways
Chemical Synthesis Methodologies
Direct Esterification of Glycerol (B35011) with Linolenic Acid
The primary chemical method for synthesizing 1-monolinolenoyl-rac-glycerol is the direct esterification of glycerol with linolenic acid. ontosight.aigoogle.comgoogle.com This process involves the formation of an ester bond between one of the hydroxyl groups of the glycerol backbone and the carboxyl group of a linolenic acid molecule. The main challenge in this synthesis is achieving high selectivity for the monoester, as the reaction can proceed to form di- and triglycerides. google.com
Achieving a high yield of monoglycerides (B3428702) like this compound requires precise control over reaction conditions and careful selection of catalysts. smolecule.com Industrially, chemical glycerolysis often occurs at very high temperatures, between 220-260°C, under nitrogen atmosphere with alkaline catalysts. ugm.ac.idresearchgate.net However, various factors can be optimized to favor monoglyceride production.
Key Reaction Parameters:
Temperature: While traditional methods use high heat, enzymatic syntheses operate under milder conditions, often below 80°C, which helps preserve the integrity of heat-sensitive unsaturated fatty acids like linolenic acid. jst.go.jp
Molar Ratio: Utilizing an excess of glycerol relative to the fatty acid can shift the reaction equilibrium towards the formation of monoglycerides. frontiersin.orgacs.org Molar ratios of glycerol to fatty acid methyl esters between 2 and 6 have been shown to be effective. acs.orgconicet.gov.ar
Catalyst Type: The choice of catalyst is critical for both reaction rate and product selectivity. Catalysts can be broadly categorized as chemical or enzymatic.
Chemical Catalysts: These include homogeneous catalysts (e.g., mineral acids like H₂SO₄, or alkaline catalysts like NaOH and KOH) and heterogeneous solid catalysts (e.g., MgO, ion-exchange resins, zeolites). acs.orgconicet.gov.armdpi.comresearchgate.net Solid acid catalysts are often preferred as they can be more easily separated from the reaction mixture. mdpi.comacs.org
Enzymatic Catalysts (Lipases): Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Lipozyme® IM, are highly valued for their specificity. researchgate.netjst.go.jpresearchgate.net They can selectively catalyze esterification at the sn-1 and sn-3 positions of glycerol, leading to higher yields and purity of the desired monoglyceride under milder conditions. researchgate.netjst.go.jp
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Advantages & Disadvantages |
|---|---|---|---|
| Homogeneous Alkaline | NaOH, KOH, Ca(OH)₂ | High temperatures (220-260°C) ugm.ac.idresearchgate.net | Adv: Fast reaction. Disadv: Low selectivity, high energy use, difficult to remove from product. ugm.ac.idresearchgate.net |
| Heterogeneous Solid Acid/Base | MgO, ZrO₂-SiO₂, Amberlyst 15 | High temperatures (e.g., 160-250°C) frontiersin.orgconicet.gov.arsemanticscholar.org | Adv: Easier to separate, can be reused. mdpi.comsemanticscholar.orgDisadv: Can still require high temperatures. |
| Enzymatic (Lipases) | Novozym 435, Lipozyme® IM, Pig Pancreatic Lipase (B570770) | Mild temperatures (<80°C) jst.go.jpresearchgate.netmdpi.com | Adv: High selectivity, high purity product, low energy use. ugm.ac.idjst.go.jpDisadv: More expensive, can have slower reaction times. rsc.org |
A significant challenge in the direct esterification process is the concurrent formation of by-products, primarily diglycerides and triglycerides, which reduces the yield and purity of this compound. google.com Several strategies are employed to minimize these unwanted products.
Strategies for By-product Reduction:
Selective Catalysis: The use of sn-1,3 selective lipases is a highly effective method, as these enzymes specifically target the outer hydroxyl groups of glycerol, inherently limiting the formation of 2-monoglycerides and subsequent esterification to triglycerides. jst.go.jp
Reaction Time Control: Limiting the duration of the reaction can halt the process after the desired monoglyceride has formed, preventing further esterification. jst.go.jp
Use of Protective Groups: In some chemical syntheses, the hydroxyl groups of glycerol that are not meant to react can be chemically "protected" and then deprotected after the esterification step, ensuring only the mono-substituted product is formed. jst.go.jp
Solvent System: Carrying out the reaction in non-aqueous or microaqueous environments can shift the reaction equilibrium to favor ester formation over the reverse reaction of hydrolysis. jst.go.jp
Post-Reaction Purification: Even with optimized conditions, the final product is often a mixture of mono-, di-, and triglycerides. ugm.ac.id Therefore, purification steps such as molecular distillation are frequently necessary to isolate a high-purity monoglyceride fraction. ugm.ac.idsemanticscholar.orggoogle.com
| Strategy | Mechanism | Reference |
|---|---|---|
| Selective Lipase Catalysis | Enzymes like sn-1,3 lipases specifically target the outer positions of glycerol, limiting further reactions. | jst.go.jp |
| Optimized Molar Ratio | Using an excess of glycerol shifts the equilibrium to favor monoglyceride products over di- and triglycerides. | acs.org |
| Controlled Reaction Time | Stopping the reaction at the optimal time prevents the conversion of monoglycerides into diglycerides. | jst.go.jp |
| Molecular Distillation | A post-synthesis purification technique that separates molecules based on their molecular weight, effectively isolating monoglycerides. | ugm.ac.idsemanticscholar.org |
Biosynthetic Routes and Pathways in Biological Systems
In biological systems, this compound is an intermediate in the complex network of lipid synthesis and metabolism.
While most tissues synthesize triglycerides de novo via the glycerol-3-phosphate pathway, the small intestine utilizes a distinct and highly efficient route for absorbing dietary fats known as the monoacylglycerol pathway. physiology.org This pathway begins with the direct acylation of monoacylglycerols that are produced during the digestion of dietary fats. physiology.org
The key enzymes driving the monoacylglycerol pathway are the monoacylglycerol acyltransferases (MGATs). physiology.org These enzymes catalyze the transfer of a fatty acyl group from a fatty acyl-CoA molecule to a monoacylglycerol, such as this compound, to form a diacylglycerol. physiology.org Studies have shown that human MGATs can efficiently use various monoacylglycerols, including this compound, as substrates. physiology.org This enzymatic activity is crucial for the re-synthesis of triglycerides within the intestinal cells after absorption of digested fats. physiology.org
Within the monoacylglycerol pathway, this compound serves as a precursor. The pathway proceeds in a stepwise manner:
A monoacylglycerol (e.g., this compound) is acylated by an MGAT enzyme to produce a diacylglycerol. physiology.org
This resulting diacylglycerol then serves as the substrate for another enzyme, diacylglycerol acyltransferase (DGAT).
DGAT catalyzes the final acylation step, adding a third fatty acid to the diacylglycerol backbone to form a triacylglycerol. physiology.org
This newly synthesized triacylglycerol is then incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body.
Contribution of Glycerol-3-Phosphate Pathway (Kennedy Pathway)
The Kennedy pathway, first detailed by Eugene Kennedy in the 1950s, represents a primary route for the de novo synthesis of glycerolipids, including triacylglycerols (TAGs). libretexts.orgfrontiersin.org While the pathway's end products are primarily triacylglycerols and phospholipids, its operation is a crucial prerequisite for the generation of monoacylglycerols through subsequent hydrolysis. nih.govwikipedia.org The pathway proceeds through a series of enzymatic acylations starting from glycerol-3-phosphate (G3P). nih.gov
The process begins with the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), a rate-limiting step, to form lysophosphatidic acid (LPA). libretexts.orgnih.govresearchgate.net Following this, acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the acylation of LPA at the sn-2 position to produce phosphatidic acid (PA). nih.govresearchgate.net PA is a key branch point intermediate. For triacylglycerol synthesis, PA is dephosphorylated by phosphatidic acid phosphohydrolases (PAPs), also known as lipins, to yield diacylglycerol (DAG). nih.govresearchgate.net This DAG can then be acylated by diacylglycerol acyltransferases (DGATs) to form a triacylglycerol molecule. nih.gov
The formation of this compound occurs via the reverse process of lipolysis, where the synthesized triacylglycerols are hydrolyzed. This breakdown is catalyzed by specific lipases. Adipose triglyceride lipase (ATGL) initiates the process by hydrolyzing triacylglycerols to diacylglycerols. wikipedia.orgnih.gov Subsequently, hormone-sensitive lipase (HSL) acts on the diacylglycerols to produce monoacylglycerols and a free fatty acid. wikipedia.orgnih.gov If the original triacylglycerol contained linolenic acid at the sn-1 or sn-3 position, this process can yield this compound. The final step of lipolysis involves the breakdown of monoacylglycerols into glycerol and a free fatty acid by monoacylglycerol lipase (MGL). wikipedia.orgnih.gov
Therefore, the Kennedy pathway contributes indirectly to the cellular pool of this compound by synthesizing the triacylglycerol precursors necessary for its formation via lipolysis.
Key Enzymes in the Kennedy Pathway and Subsequent Lipolysis
| Step | Enzyme | Abbreviation | Substrate | Product | Pathway |
|---|---|---|---|---|---|
| 1 | Glycerol-3-phosphate acyltransferase | GPAT | Glycerol-3-phosphate | Lysophosphatidic acid | Kennedy |
| 2 | Acylglycerol-3-phosphate acyltransferase | AGPAT | Lysophosphatidic acid | Phosphatidic acid | Kennedy |
| 3 | Phosphatidic acid phosphohydrolase | PAP (Lipin) | Phosphatidic acid | Diacylglycerol | Kennedy |
| 4 | Diacylglycerol acyltransferase | DGAT | Diacylglycerol | Triacylglycerol | Kennedy |
| 5 | Adipose triglyceride lipase | ATGL | Triacylglycerol | Diacylglycerol | Lipolysis |
| 6 | Hormone-sensitive lipase | HSL | Diacylglycerol | Monoacylglycerol | Lipolysis |
Enzymatic Phosphorylation of Glycerol and Related Derivations
The entry of glycerol into the glycerolipid synthesis pathway is mediated by its enzymatic phosphorylation, a critical step that primes it for subsequent reactions. fiveable.me This conversion is essential as glycerol itself cannot be directly acylated in the Kennedy pathway; it must first be converted to glycerol-3-phosphate (G3P). wikipedia.org
The primary enzyme responsible for this conversion is glycerol kinase . nih.govreactome.org This enzyme catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the sn-3 position of the glycerol backbone, yielding sn-glycerol-3-phosphate and adenosine diphosphate (B83284) (ADP). fiveable.mereactome.org The liver possesses high levels of glycerol kinase activity, allowing it to readily utilize glycerol released from lipolysis in adipose tissue. nih.govfiveable.me Adipose cells, however, typically have low levels of glycerol kinase, and instead primarily synthesize G3P from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. nih.govwikipedia.org
The G3P produced through this phosphorylation event is the foundational substrate for the Kennedy pathway, initiating the synthesis of lysophosphatidic acid and all subsequent glycerolipids. nih.govwikipedia.org The regulation of glycerol kinase activity is therefore a key control point in managing the flux of glycerol into lipid synthesis.
Glycerol Phosphorylation Reaction
| Enzyme | Substrates | Products | Cofactor | Cellular Location |
|---|
Chemical Reactivity and Derivatization
Hydrolytic Reactions and Mechanisms
Hydrolysis is a primary reaction pathway for 1-Monolinolenoyl-rac-glycerol, involving the cleavage of the ester bond to yield glycerol (B35011) and free α-linolenic acid. smolecule.comwur.nl This process can be initiated chemically or enzymatically.
The rate of non-enzymatic hydrolysis of the ester bond in this compound is significantly dependent on both pH and temperature. smolecule.com Like other esters, its hydrolysis can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is typically the rate-determining step. The reaction proceeds through a tetrahedral intermediate to eventually release glycerol and linolenic acid. The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions.
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, a more potent nucleophile than water. This process, known as saponification, is typically faster than acid-catalyzed hydrolysis. It is an irreversible reaction that results in the formation of glycerol and a salt of the fatty acid (a soap).
Temperature Effects: Increasing the temperature accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to proceed, regardless of the pH. psu.eduui.ac.id Industrial hydrolysis processes often utilize high temperatures and pressures to maximize reaction rates. ui.ac.id
| Condition | Catalyst/Initiator | Key Mechanism | Products | Relative Rate |
| Acidic | H₃O⁺ | Protonation of carbonyl oxygen, nucleophilic attack by H₂O | Glycerol, α-Linolenic Acid | Moderate |
| Neutral | H₂O | Slow nucleophilic attack by H₂O | Glycerol, α-Linolenic Acid | Very Slow |
| Alkaline | OH⁻ | Nucleophilic attack by OH⁻ on carbonyl carbon | Glycerol, Linolenate Salt | Fast, Irreversible |
This table provides a qualitative overview of the influence of pH on the hydrolysis of this compound.
In biological systems and biotechnological applications, the hydrolysis of this compound is predominantly catalyzed by enzymes called lipases (triacylglycerol acylhydrolases). nottingham.ac.uk These enzymes are highly efficient and often exhibit specificity.
The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acids, typically consisting of serine, histidine, and aspartate, located at the enzyme's active site. mdpi.comstackexchange.com The process occurs via a two-step mechanism:
Acylation: The serine hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the monoglyceride's ester bond. This forms a tetrahedral intermediate which then collapses, creating a covalent acyl-enzyme intermediate and releasing the glycerol molecule. stackexchange.com
Deacylation: A water molecule, activated by the catalytic triad, acts as a nucleophile and attacks the acyl-enzyme intermediate. This cleaves the covalent bond, releasing the free fatty acid (α-linolenic acid) and regenerating the active enzyme. stackexchange.com
Several enzymes are known to hydrolyze monoglycerides (B3428702). Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme that catalyzes the final step of triglyceride breakdown by hydrolyzing monoacylglycerols into fatty acids and glycerol. nih.gov Studies on various MAGLs have shown a preference for substrates with unsaturated fatty acids over saturated ones. nih.gov Carboxyl ester lipase (CEL), found in the pancreas, is also responsible for hydrolyzing dietary monoglycerides. researchgate.net Lipases like that from Humicola lanuginosa have been observed to hydrolyze 1-mono-oleoyl-rac-glycerol (a similar monoglyceride), with the reaction rate being influenced by the physical state of the substrate. core.ac.uknih.gov
Oxidative Processes of the Unsaturated Fatty Acid Moiety
The α-linolenic acid portion of this compound contains three double bonds, making it highly susceptible to oxidation, a process commonly referred to as lipid peroxidation. smolecule.comresearchgate.net This process is a major cause of lipid degradation.
The presence of multiple double bonds in the linolenic acid chain, particularly the bis-allylic methylene (B1212753) groups (-CH=CH-CH₂ -CH=CH-), makes it exceptionally vulnerable to hydrogen atom abstraction. acs.orgresearchgate.net This initial step kicks off a free-radical chain reaction. The oxidative stability of lipids is inversely related to the degree of unsaturation; thus, this compound is more prone to oxidation than its monounsaturated (e.g., 1-monooleoyl-rac-glycerol) or saturated counterparts. sci-hub.se The oxidation process leads to the formation of primary oxidation products like hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other short-chain hydrocarbons, leading to rancidity. mdpi.com
| Lipid Type | Degree of Unsaturation | Relative Oxidation Rate |
| Stearic (18:0) | 0 | 1 |
| Oleic (18:1) | 1 | 10 |
| Linoleic (18:2) | 2 | 100 |
| Linolenic (18:3) | 3 | 200 |
This table illustrates the general relative rates of oxidation for different 18-carbon fatty acids, highlighting the high susceptibility of the linolenic acid moiety.
Reactive oxygen species (ROS) are key initiators of lipid peroxidation. wikipedia.org The process is generally described by a three-phase free radical mechanism:
Initiation: A potent ROS, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from one of the bis-allylic positions of the linolenic acid chain. researchgate.netwikipedia.orgnih.gov This is the most common initiation step, resulting in the formation of a carbon-centered lipid radical (L•). acs.org
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). wikipedia.org This peroxyl radical can then abstract a hydrogen atom from another nearby unsaturated lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical. researchgate.netwikipedia.org
Termination: The chain reaction terminates when two radical species react with each other to form a stable, non-radical product.
Singlet oxygen (¹O₂), another reactive oxygen species, can also initiate lipid oxidation through a different, non-radical mechanism. mdpi.com It can directly attack the double bonds of the linolenic acid via an ene reaction to form lipid hydroperoxides. mdpi.comjst.go.jp The decomposition of these hydroperoxides, sometimes catalyzed by metal ions or heme-containing proteins, can also generate more ROS, including singlet oxygen, further perpetuating the oxidative damage. acs.orgacs.org
Transesterification Reactions and Acyl Group Exchange
Transesterification is a process where the acyl group of an ester is exchanged with the acyl group of another ester, or an alcohol's alkoxy group is exchanged. smolecule.compsu.edu For this compound, this reaction allows for the modification of its structure to create new compounds. The reaction can be catalyzed by acids, bases, or enzymes. jst.go.jpresearchgate.net
Acid- and Base-Catalyzed Transesterification: Similar to hydrolysis, these reactions are promoted by acidic or alkaline catalysts. In base-catalyzed transesterification, an alkoxide ion acts as a nucleophile, attacking the monoglyceride's carbonyl group to form a tetrahedral intermediate, which then resolves to yield a new ester and the glyceroxide ion. mdpi.comresearchgate.net This method is common in industrial processes like biodiesel production, where triglycerides are transesterified with methanol (B129727) to produce fatty acid methyl esters and glycerol. mdpi.com
Enzymatic Transesterification (Interesterification): Lipases are widely used to catalyze transesterification under milder conditions, offering greater specificity. researchgate.netjmbfs.org This process, often termed interesterification in lipid chemistry, can be used to produce structured lipids. For example, this compound can react with another fatty acid or fatty acid ester in the presence of a lipase to produce new di- or triglycerides with specific fatty acid compositions. google.com The reaction proceeds through the same acyl-enzyme intermediate as in hydrolysis, but instead of water, an alcohol or another acylglycerol acts as the acyl acceptor in the deacylation step. nottingham.ac.uk This method is valuable for producing high-purity monoglycerides or other structured lipids. google.comnih.gov
Derivatization Strategies for Analytical Applications
Derivatization is a crucial technique in analytical chemistry, employed to modify a chemical compound to enhance its suitability for a specific analytical method. For this compound, derivatization is often necessary to improve its volatility for gas chromatography or to introduce specific functional groups that facilitate spectroscopic detection and structural elucidation.
The analysis of monoglycerides such as this compound by gas chromatography (GC) is often preceded by a derivatization step to convert the polar hydroxyl groups into less polar, more volatile esters. The formation of dibutyrate derivatives is a common and effective strategy for this purpose. dss.go.thresearchgate.net
This derivatization is a key part of a broader analytical method for the regiospecific analysis of triacylglycerols. The process begins with the partial deacylation of triglycerides using a Grignard reagent, like ethylmagnesium bromide, which yields a mixture of monoglycerides. dss.go.th These monoglycerides, including this compound, are then converted into their dibutyrate derivatives for GC analysis. dss.go.thresearchgate.net
The derivatization reaction involves treating the monoglyceride with n-butyryl chloride in the presence of a base, such as triethylamine. dss.go.th The n-butyryl chloride acylates the two free hydroxyl groups on the glycerol backbone of the this compound molecule. This conversion into a di-ester significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation and analysis. dss.go.thresearch-solution.com The resulting dibutyrate derivatives can be separated effectively on standard GC columns, allowing for the quantification of the original monoglyceride. researchgate.net Research has shown this method to be reliable, with complete derivatization of monoglycerides and no detectable acyl group migration during the process under specific experimental conditions. dss.go.th
Table 1: Reaction Scheme for Dibutyrate Derivative Formation
| Step | Reagent(s) | Purpose |
|---|---|---|
| Deacylation (optional starting from Triacylglycerol) | Ethylmagnesium bromide | To produce monoglycerides from triacylglycerols. |
| Derivatization | n-Butyryl chloride, Triethylamine | To convert the polar hydroxyl groups of the monoglyceride into nonpolar butyrate (B1204436) esters, increasing volatility for GC analysis. dss.go.th |
This method provides a simple and fast approach for the regiospecific analysis of triglycerides without the need for complex separation techniques like thin-layer chromatography. researchgate.net
The unsaturated linolenoyl chain in this compound is susceptible to oxidation, leading to the formation of various oxidized species, including hydroperoxy, hydroxy, and epoxy derivatives. smolecule.com The preparation and analysis of these derivatives are important for studying lipid oxidation. Spectroscopic methods, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for their characterization. utupub.finih.gov
Hydroxy Derivatives
Hydroxy derivatives of monoglycerides can be prepared from their corresponding hydroperoxides, which are primary oxidation products. A common laboratory method involves the reduction of the hydroperoxy group (-OOH) to a hydroxyl group (-OH). This can be achieved by treating the hydroperoxidized lipid with a reducing agent like triphenylphosphine. utupub.fi The resulting hydroxy derivatives can then be analyzed. For instance, after digestion studies of oxidized oils, the resulting lipid mixture, containing compounds like 1(3)-monolinolenoyl-sn-glycerol, can be treated to reduce hydroperoxides to their more stable hydroxy forms for analysis by techniques like ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS). utupub.fi
Epoxy Derivatives
Epoxidation involves the addition of an oxygen atom across a double bond in the fatty acid chain, forming an oxirane ring. Epoxy derivatives of unsaturated fatty acids can be prepared by reacting them with a per-acid. google.com Enzymatic pathways also produce epoxy derivatives. For example, hydroperoxide isomerases can convert lipid hydroperoxides into epoxy alcohols. nih.gov
For detailed spectroscopic analysis, these derivatives are often further modified. For example, analysis by GC-MS may involve the creation of dimethoxypropane derivatives to aid in determining the stereochemistry and regiochemistry of the transformations. nih.gov A combination of High-Performance Liquid Chromatography (HPLC) for separation, followed by GC-MS and ¹H NMR for structural elucidation, provides a comprehensive approach to characterize the specific isomers of hydroxy and epoxy derivatives formed. nih.gov
Table 2: Methods for Preparation and Analysis of Hydroxy and Epoxy Derivatives
| Derivative Type | Preparation Method | Analytical Technique(s) | Research Finding |
|---|---|---|---|
| Hydroxy | Reduction of hydroperoxides with triphenylphosphine. utupub.fi | UHPLC-MS | Enables separation and detection of over 150 compounds from digested oxidized oils. utupub.fi |
| Epoxy | Reaction with per-acids google.com or enzymatic conversion via hydroperoxide isomerase. nih.gov | HPLC, GC-MS, ¹H NMR | Allows for the isolation and detailed structural characterization of specific epoxy alcohol and trihydroxy isomers. nih.gov |
These derivatization and analytical strategies are essential for understanding the complex chemical changes that this compound and related lipids undergo during processes like oxidation and digestion.
Metabolic Pathways and Enzymatic Interactions
Monoacylglycerol Acyltransferase (MGAT) Pathway Research
The MGAT pathway plays a crucial role in the resynthesis of triacylglycerols (TAGs) from monoacylglycerols and fatty acids, a process particularly prominent in the small intestine for dietary fat absorption. nih.gov Three main isoforms of MGAT have been identified: MGAT1, MGAT2, and MGAT3. nih.gov These enzymes are located in the endoplasmic reticulum and exhibit distinct tissue expression patterns and catalytic properties. nih.gov
Substrate Specificity of MGAT Isoforms
The various MGAT isoforms display differential substrate specificities, which influences their physiological roles. For instance, MGAT2, highly expressed in the small intestine, shows a broad specificity for fatty acyl-CoA derivatives and monoacylglycerols. nih.gov Studies have shown that MGAT2 can efficiently acylate monoacylglycerols containing unsaturated fatty acids in preference to saturated ones. nih.gov Research on MGAT2 expressed in COS-7 cells demonstrated that it can utilize various monoacylglycerols, including those with different fatty acid chain lengths and degrees of unsaturation. researchgate.net Specifically, MGAT from intestinal microsomes and expressed in COS-7 cells can efficiently use rac-1-monoacylglycerols. physiology.org
Mouse MGAT1, when expressed in insect and mammalian cells, has been shown to efficiently utilize both sn-1- and sn-2-monoacylglycerols as substrates. nih.gov This is in contrast to rat tissues, where sn-2-monoacylglycerol is the preferred substrate for MGAT activity in both the small intestine and liver. nih.gov The specific activity of MGAT1 with either sn-1-monooleoylglycerol or sn-2-monooleoylglycerol as a substrate is similar. nih.gov
The table below summarizes the substrate specificity of different MGAT isoforms.
| Enzyme | Preferred Substrate(s) | Key Findings |
| MGAT1 (mouse) | sn-1- and sn-2-monoacylglycerols | Shows broad substrate specificity in expression systems, unlike in rat tissues. nih.gov |
| MGAT2 | Monoacylglycerols with unsaturated fatty acids | Exhibits broad specificity for various fatty acyl-CoAs and monoacylglycerols. nih.govresearchgate.net |
| Intestinal MGAT | rac-1-monoacylglycerols | Efficiently utilizes rac-1-monoacylglycerols for diacylglycerol formation. physiology.org |
Contribution to Triacylglycerol Synthesis in Specific Tissues (e.g., HepG2 cells)
While the MGAT pathway is well-established in the small intestine for dietary fat absorption, its role in hepatic triacylglycerol (TAG) metabolism is an area of active investigation. nih.govnih.gov The human liver predominantly expresses MGAT2 and MGAT3. nih.govnih.gov
Studies using the human hepatoma cell line HepG2 have provided insights into the contribution of the MGAT pathway to hepatic lipid metabolism. nih.govnih.gov Pharmacological inhibition of MGAT2 in HepG2 cells led to a decrease in diacylglycerol (DG) and TAG synthesis, as well as reduced TAG secretion. nih.govnih.gov Interestingly, this research indicated that MGAT2 preferentially utilizes 2-monoacylglycerol derived from endogenous glycerol (B35011) rather than exogenously supplied 2-monoacylglycerol. nih.govnih.gov In contrast, the inhibition of MGAT3 had a minimal impact on TAG metabolism in these cells. nih.govnih.gov This suggests that in the liver, MGAT2 plays a more significant role than MGAT3 in TAG synthesis and secretion. nih.govnih.gov
The following table outlines the effects of MGAT inhibition on lipid metabolism in HepG2 cells.
| Target Enzyme | Effect on DG Synthesis | Effect on TG Synthesis | Effect on TG Secretion |
| MGAT2 | Decreased nih.govnih.gov | Decreased nih.govnih.gov | Decreased nih.govnih.gov |
| MGAT3 | Little to no effect nih.govnih.gov | Little to no effect nih.govnih.gov | Little to no effect nih.govnih.gov |
Differential Features in Tissue Expression and Enzymatic Activity
The expression patterns and enzymatic activities of MGAT isoforms vary significantly across different tissues, reflecting their specialized physiological functions. nih.gov MGAT1 mRNA is primarily found in the stomach, kidneys, and adipose tissue. nih.gov Conversely, MGAT2 and MGAT3 are most highly expressed in the small intestine, which aligns with their central role in absorbing dietary fats. nih.gov Although human liver expresses high levels of MGAT2 mRNA, the corresponding enzyme activity is surprisingly low, suggesting post-transcriptional regulation. nih.gov
In the small intestine, the monoacylglycerol pathway is the predominant route for TAG synthesis, accounting for a significant portion of TAG incorporated into chylomicrons. physiology.org In contrast, adult mammalian liver primarily synthesizes glycerolipids via the glycerol-3-phosphate pathway, with very little detectable MGAT activity. physiology.org
Enzymatic Transformations Beyond Acyltransferases
Beyond the well-characterized role of acyltransferases, 1-monolinolenoyl-rac-glycerol also interacts with other key enzymes in lipid metabolism, notably lipases. These interactions can lead to either the breakdown (hydrolysis) or formation (synthesis) of this monoacylglycerol.
Interaction with Lipases and their Hydrolytic/Synthetic Activities
Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). nih.gov Some lipases can also catalyze the reverse reaction, ester synthesis, under specific conditions. The enzymatic synthesis of this compound can be achieved using specific lipases that facilitate the acylation of glycerol with linolenic acid, a method that offers regioselectivity. smolecule.com
Conversely, lipases can also hydrolyze this compound, breaking it down into glycerol and free fatty acids. smolecule.com For example, monoacylglycerol lipase (B570770) (MAGL) is a crucial serine hydrolase that catalyzes the hydrolysis of monoacylglycerols. nih.gov Studies on a novel cold-active and halotolerant monoacylglycerol lipase from marine bacteria demonstrated its activity on various monoacylglycerols, including 1-monolinoleoyl-rac-glycerol. frontiersin.org The hydrolysis of 1-mono-oleoyl-rac-glycerol by Humicola lanuginosa lipase at a lipid-water interface has also been directly observed using atomic force microscopy. core.ac.uk
Modulation of Other Enzymes in Lipid Metabolism
The metabolic products of this compound hydrolysis, namely glycerol and alpha-linolenic acid, can influence the activity of other enzymes involved in lipid metabolism. For instance, alpha-linolenic acid, an omega-3 polyunsaturated fatty acid, is a precursor for the synthesis of various bioactive lipid mediators.
Furthermore, monoacylglycerols themselves can modulate the activity of certain enzymes. For example, in the context of MGAT2 activity, lipid cofactors such as phosphatidylcholine, phosphatidylserine, and phosphatidic acid can stimulate its function, while oleic acid and sphingosine (B13886) have inhibitory effects. nih.gov This highlights the complex regulatory network within lipid metabolism where the products of one enzymatic reaction can influence the activity of others.
Precursor-Product Relationships within Lipid Metabolism
This compound is a monoacylglycerol that plays an intermediate role in the complex network of lipid metabolism. It is composed of a glycerol molecule esterified to one molecule of alpha-linolenic acid. ontosight.ai Its metabolic journey is primarily defined by its position within the pathways of triacylglycerol (TAG) synthesis and breakdown. The primary pathway for the resynthesis of TAGs from dietary fats in the intestines is the monoacylglycerol pathway, where this compound can serve as a key intermediate. physiology.org
This compound is situated at a metabolic crossroads, subject to enzymatic reactions that either build it up into more complex lipids or break it down into its fundamental components. The principal enzymes governing its fate are monoacylglycerol acyltransferase (MGAT) and monoglyceride lipase (MGL). physiology.orgnih.gov
Linolenic Acid as a Biosynthetic Precursor
Linolenic acid, specifically alpha-linolenic acid (ALA), is an essential omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet. ontosight.aiwikipedia.org It is found in various plant-based oils and seeds. ontosight.ai This essential fatty acid serves as the direct acyl precursor for the formation of this compound. ontosight.aismolecule.com
The synthesis occurs through the esterification of linolenic acid to a glycerol backbone. ontosight.ai This reaction can be catalyzed enzymatically by specific lipases, a method that offers high regioselectivity. smolecule.com In the context of dietary fat digestion and absorption, the process starts with the breakdown of dietary triacylglycerols in the stomach and small intestine by gastric and pancreatic lipases, respectively. This digestion yields free fatty acids and sn-2-monoacylglycerols. physiology.org While this compound is a 1-monoacylglycerol, the absorption process involves the uptake of these components into intestinal cells (enterocytes), where they are re-esterified to form triacylglycerols. physiology.orghmdb.ca
The formation of this compound is a critical step that incorporates the essential fatty acid, linolenic acid, into a form that can be further metabolized into di- and triacylglycerols for transport and storage. sigmaaldrich.com
Formation and Fate of Diacylglycerols (DAGs)
Once formed, this compound has two primary metabolic fates: further acylation to form diacylglycerols (DAGs) and subsequently triacylglycerols (TAGs), or hydrolysis back into linolenic acid and glycerol.
Formation of Diacylglycerols:
The anabolic fate of this compound is its conversion into a diacylglycerol. This reaction is a crucial step in the monoacylglycerol pathway of TAG synthesis, which is particularly active in the enterocytes of the small intestine for the absorption of dietary fat. physiology.org The enzyme responsible for this conversion is monoacylglycerol acyltransferase (MGAT) , which catalyzes the transfer of a fatty acyl-CoA molecule to the monoacylglycerol. physiology.orgnih.gov
Reaction: this compound + Fatty Acyl-CoA → 1-Linolenoyl-2-acyl-glycerol (a Diacylglycerol) + CoA
Research has shown that MGAT enzymes, such as human MGAT2, can efficiently use rac-1-linolenoyl glycerol as a substrate (acyl acceptor) to catalyze the formation of diacylglycerols. physiology.org
The resulting diacylglycerol is itself an important intermediate. Its primary fate is further acylation to form a triacylglycerol, the main storage form of fat. hmdb.ca This final step is catalyzed by diacylglycerol acyltransferase (DGAT) . nih.govhmdb.ca The complete pathway is essential for packaging dietary fats into chylomicrons for transport from the intestine to other tissues. nih.gov
Fate of Diacylglycerols:
| Enzyme | Substrates | Product | Metabolic Pathway |
| Monoacylglycerol Acyltransferase (MGAT) | This compound, Fatty Acyl-CoA | Diacylglycerol (DAG) | Triacylglycerol Synthesis (Monoacylglycerol Pathway) physiology.orgnih.gov |
| Diacylglycerol Acyltransferase (DGAT) | Diacylglycerol, Fatty Acyl-CoA | Triacylglycerol (TAG) | Triacylglycerol Synthesis (Monoacylglycerol Pathway) nih.govhmdb.ca |
| Monoglyceride Lipase (MGL) | This compound | Linolenic Acid, Glycerol | Lipolysis nih.govuniprot.org |
Hydrolysis:
The catabolic fate of this compound involves its breakdown by the enzyme monoglyceride lipase (MGL) . nih.gov MGL is a serine hydrolase that catalyzes the hydrolysis of monoacylglycerols into a free fatty acid and glycerol. nih.govuniprot.org This action represents the final step in the complete breakdown of triacylglycerols stored in adipose tissue. wjgnet.com The released linolenic acid and glycerol can then be used for energy production or other metabolic processes. wjgnet.comnih.gov
Biological Activities and Mechanisms of Action in Vitro & Mechanistic Studies
Antioxidant Activity Investigations
1-Monolinolenoyl-rac-glycerol has been identified as a compound with notable antioxidant properties. jppres.comjppres.comresearchgate.net Research indicates its potential to counteract oxidative stress, a process implicated in various cellular damage pathways.
The primary antioxidant mechanism of this compound involves the scavenging of free radicals. jppres.comsmolecule.com This process is largely attributed to the structural characteristics of its linolenic acid component. The presence of multiple double bonds within the fatty acid chain makes the molecule susceptible to oxidation, allowing it to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage. smolecule.com Antioxidants typically function through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), where the antioxidant molecule donates a hydrogen atom or an electron to stabilize a free radical. nih.gov The unsaturated nature of this compound facilitates its participation in these reactions, thereby breaking radical propagation chains. smolecule.com
The compound's ability to reduce oxidative stress has been observed in various studies. smolecule.com It contributes to the mitigation of oxidative damage by bolstering cellular antioxidant defenses. jppres.comjppres.comresearchgate.net For instance, research on extracts containing this compound has demonstrated an enhancement in the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD). jppres.comjppres.comresearchgate.net SOD plays a vital role in protecting cells from oxidative stress by converting superoxide radicals into less harmful molecules. jppres.comresearchgate.net By increasing the efficacy of the cell's own antioxidant systems, this compound helps to maintain cellular integrity in the face of oxidative challenges. jppres.comsmolecule.com
While direct dose-response studies on the isolated compound are limited, research on plant extracts containing this compound suggests a dose-dependent antioxidant effect. nih.govsemanticscholar.org Computational predictions further support its role as an antioxidant. In a study analyzing compounds from Vitis gracilis, this compound was predicted to have a significant probability of antioxidant activity. jppres.comresearchgate.net
Table 1: Predicted Bioactivity of this compound
| Predicted Activity | Probability | Source |
|---|---|---|
| Antioxidant | 36.5% | jppres.comresearchgate.net |
Anti-inflammatory Effects Research
This compound is recognized for its anti-inflammatory properties, which are exerted through the modulation of key inflammatory pathways and mediators. jppres.comsmolecule.commdpi.com
The compound's primary anti-inflammatory mechanism involves the regulation of cytokine production. jppres.com Research has shown that it can contribute to a decrease in the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), while simultaneously promoting an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10). jppres.com This dual action allows it to effectively modulate the inflammatory environment. jppres.comsmolecule.com The high potential for this activity has been corroborated by computational models that predict a 79.6% probability of anti-inflammatory effects. jppres.comresearchgate.net
Table 2: Observed Effects on Inflammatory Cytokines
| Cytokine | Effect | Biological Role | Source |
|---|---|---|---|
| TNF-α | Decrease | Pro-inflammatory | jppres.com |
Macrophages are key immune cells that, when activated, can drive inflammatory reactions. bmbreports.orgnih.gov Studies have demonstrated that this compound can suppress the production of inflammatory mediators in in vitro macrophage cell systems. smolecule.com For example, in experiments using lipopolysaccharide (LPS) to stimulate RAW264.7 macrophage cells—a standard method to induce an inflammatory response in vitro—extracts containing this compound showed a significant decrease in the expression of pro-inflammatory cytokines. nih.govresearchgate.netnih.gov This suggests that the compound can directly influence macrophage activity to quell inflammatory signaling at a cellular level. smolecule.com
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-10 (IL-10) |
| Superoxide Dismutase (SOD) |
| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) |
| Interleukin-6 (IL-6) |
Cellular and Subcellular Interactions
This compound, a monoglyceride containing an alpha-linolenic acid moiety, demonstrates multifaceted interactions with cellular components, influencing membrane characteristics, signaling cascades, and metabolic functions.
Influence on Cell Membrane Fluidity and Permeability
As an amphipathic molecule, this compound can integrate into the phospholipid bilayer of cell membranes. ebsco.com This integration is known to influence the physical properties of the membrane. The presence of the unsaturated linolenic acid chain, with its characteristic kinks, can disrupt the tight packing of phospholipid tails, thereby increasing membrane fluidity. smolecule.combiorxiv.org This alteration in fluidity can have cascading effects on membrane-bound proteins and cellular transport processes.
Increased membrane fluidity generally correlates with higher permeability to water and small solutes. nih.govnih.gov The incorporation of monoglycerides (B3428702) like this compound can affect the barrier function of the cell membrane, potentially altering the passive diffusion of various molecules across it. smolecule.combiorxiv.org Studies on various lipid forms have shown that both the chemical bond (ether vs. ester) and the structure of the fatty acid tails (e.g., methyl branching) are critical determinants of membrane permeability to a wide range of metabolites, including amino acids, sugars, and nucleobases. biorxiv.org
Effects on Cell Signaling Pathways
By altering membrane fluidity, this compound can modulate the function of membrane-embedded receptors and enzymes, which are crucial for signal transduction. smolecule.com This can subsequently affect various cell signaling pathways. For instance, G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, are sensitive to their lipid environment. Changes in membrane properties can influence the conformational state of GPCRs and their interaction with G-proteins, thereby affecting downstream signaling. cellsignal.com
Furthermore, lipids and their derivatives can act as second messengers in signaling cascades. While direct evidence for this compound is specific, related lipid molecules are known to influence pathways such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. Research on algal compounds, for example, has shown that certain lipids can target the Raf/MEK/ERK signaling pathway, which is centrally involved in cell proliferation and tumorigenesis. mdpi.com
Protein Interactions and Regulation of Metabolic Processes
This compound may directly interact with intracellular proteins, including enzymes and transcription factors, to regulate metabolic processes. smolecule.com Computational studies have explored the potential interaction between this compound and key regulatory proteins. One such study highlighted a potential binding affinity for the tumor suppressor protein p53 (TP53), suggesting a possible role in modulating its activity. researchgate.net
In other research, the presence of this compound in an herbal extract was associated with a marked reduction in the expression of caspase-3, a key executioner enzyme in apoptosis. jppres.com This suggests an interaction with the apoptotic machinery, leading to the regulation of programmed cell death. Such interactions can influence metabolic pathways by altering the expression or activity of proteins central to cellular life and death decisions.
Table 1: Summary of Protein Interactions and Metabolic Regulation
| Protein Target | Biological System/Context | Observed or Predicted Effect | Reference |
|---|---|---|---|
| p53 (TP53) | Computational Docking Study (Cervical Cancer) | Predicted binding affinity, suggesting potential modulation of p53 activity. | researchgate.net |
| Caspase-3 | In Vivo Study (Vitis gracilis extract) | Markedly reduced expression, leading to decreased apoptosis. | jppres.com |
Exploration of Other Biological Effects
Beyond its fundamental cellular interactions, this compound has been investigated for specific therapeutic properties, notably in anticancer research and microbial communication.
Anticancer Properties and Apoptosis Induction in Cancer Cells
Several studies indicate that this compound possesses anticancer potential by inducing apoptosis, or programmed cell death, in malignant cells. The induction of apoptosis is a primary strategy for many anticancer agents as it leads to the safe and effective elimination of tumor cells. mdpi.comnih.gov
Research has demonstrated that this compound can induce apoptosis in human colon cancer cells. smolecule.com Another study, using an extract containing this compound, observed dose-dependent growth inhibition of cervical cancer (HeLa) cells. researchgate.net The mechanism often involves the activation of the caspase cascade. mdpi.com For instance, the activation of initiator caspases like caspase-8 can trigger a cascade that leads to the activation of executioner caspases, such as caspase-3, ultimately dismantling the cell. mdpi.com Studies have shown that compounds can induce apoptosis by upregulating these critical enzymes and modulating other key proteins like Bax and members of the inhibitor of apoptosis (IAP) family, such as survivin. nih.govmdpi.com
Table 2: Anticancer and Apoptosis-Inducing Effects of this compound
| Cancer Cell Line | Observed Effect | Key Molecular Events | Reference |
|---|---|---|---|
| Human Colon Cancer Cells | Induction of apoptosis | Not specified | smolecule.com |
| HeLa (Cervical Cancer) | Dose-dependent growth inhibition | Potential interaction with p53 | researchgate.net |
| HCT-116 (Colorectal Cancer) | Induction of apoptosis and cell cycle arrest | Increased expression of caspase 8 and activation of caspase 3 | mdpi.com |
Anti-quorum Sensing Activity in Microbial Systems
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, based on population density. ajmb.orgnih.gov The disruption of QS, known as quorum quenching, is a promising strategy to control bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.govresearchgate.net
Many natural products, including lipid-based molecules, are being explored for their anti-QS properties. nih.govmdpi.com The mechanism often involves the inhibition of QS signal molecule production or the blockade of signal receptors. nih.gov For example, some compounds have a structure similar to the N-acylhomoserine lactone (AHL) signaling molecules used by Gram-negative bacteria and can act as competitive inhibitors at the receptor site. mdpi.com The standard method to screen for anti-QS activity often uses a biosensor strain like Chromobacterium violaceum, where inhibition of the QS-controlled purple pigment (violacein) production indicates quorum quenching activity. ajmb.orgmdpi.com
While the anti-quorum sensing activity of various natural extracts has been documented, specific studies focusing solely on this compound are not prevalent in the searched literature. However, given that other lipid molecules, such as sesquiterpene lactones, are known to disrupt QS mechanisms, it represents a plausible area for future investigation into the bioactivity of this compound. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| alpha-linolenic acid |
| N-acylhomoserine lactone |
| sesquiterpene lactones |
| violacein |
| Bax |
Influence on Cell Proliferation and Migration (as a component of extracts)
The compound this compound has been identified as a constituent in various natural extracts that exhibit modulatory effects on cell proliferation and migration in vitro. While studies on the pure compound are scarce, research on these extracts provides insights into its potential biological activities. The effects observed are generally attributed to the synergistic action of the various phytochemicals present in the extracts, including this compound.
Extracts from the brittle star Ophiocoma cynthiae, which undergoes arm regeneration, have been shown to promote wound healing. researchgate.net In vitro studies using rat tissue demonstrated that these extracts enhance cell migration. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the brittle star extract identified this compound as one of its components, suggesting a potential role in the observed pro-migratory effects. researchgate.net
In the context of cancer research, extracts containing this compound have been investigated for their anti-proliferative properties. An ethanol (B145695) extract of Cassia angustifolia leaves demonstrated a significant reduction in the proliferation of HeLa cervical cancer cells, with an IC50 value of 40 µg/mL. researchgate.net GC-MS analysis of this extract confirmed the presence of this compound among other bioactive compounds. researchgate.net Similarly, a methanolic extract of the freshwater green algae Spirogyra triplicata showed notable anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 24.07 ± 1.09 μg/ml. semanticscholar.org this compound was also identified as a constituent of this extract. semanticscholar.org
Furthermore, extracts of Vitis gracilis, known locally as "Gagatan Harimau," have been found to contain this compound. jppres.com This plant is traditionally used for various ailments, and research suggests that components of V. gracilis may possess antioxidant and anti-inflammatory properties, which can indirectly influence cellular processes like proliferation. dergipark.org.tr Another study on alcohol extracts of the mushroom Pleurotus sajor-caju also identified this compound. This extract exhibited antioxidant and antimicrobial activities.
| Extract Source | Cell Line(s) | Observed Effect | Reference |
| Ophiocoma cynthiae (Brittle Star) | Rat tissue (in vitro) | Promoted cell migration and wound healing | researchgate.net |
| Cassia angustifolia (Senna) | HeLa | Reduced cell proliferation | researchgate.net |
| Spirogyra triplicata (Green Algae) | A549 | Anti-proliferative activity | semanticscholar.org |
| Vitis gracilis | - | Implied antioxidant and anti-inflammatory effects | jppres.comdergipark.org.tr |
| Pleurotus sajor-caju (Mushroom) | - | Antioxidant and antimicrobial activities |
Advanced Analytical Methodologies for Research
Chromatographic Separations and Detection
Chromatography is a cornerstone for the analysis of lipids like 1-monolinolenoyl-rac-glycerol. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. biomedpharmajournal.org The choice of chromatographic method depends on the complexity of the sample and the analytical goal.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile molecules like monoglycerides (B3428702), derivatization is a common prerequisite to increase their volatility. researchgate.netmdpi.com This typically involves a silylation reaction, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. patsnap.com
Once derivatized, the compound can be separated on a capillary column (e.g., HP-5-MS) and subsequently identified and quantified by the mass spectrometer. researchgate.net GC-MS is particularly useful for distinguishing between regio-isomers of monoglycerides, such as the α (sn-1/3) and β (sn-2) forms, based on their distinct fragmentation patterns upon electron impact (EI) ionization. nih.gov For example, the fragmentation of silylated α-monoglycerides is often characterized by the loss of a methylene(trimethylsilyl)oxonium ion (103 amu). nih.gov While widely used for many monoglycerides, specific experimental GC-MS data for this compound is less commonly published than LC-MS data, though predictive spectra are available. hmdb.ca
| Parameter | Typical Condition | Source(s) |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | patsnap.com |
| Reaction Conditions | 70 °C for 40 min | patsnap.com |
| Column Type | HP-5-MS capillary column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness) | researchgate.net |
| Ionization Mode | Electron Impact (EI), 70 eV | nih.govhmdb.ca |
| Detection | Mass Spectrometry (MS) | researchgate.netnih.govwipo.int |
Liquid chromatography-mass spectrometry (LC-MS) is a premier technique for analyzing complex lipid mixtures without the need for derivatization. wikipedia.orgnih.gov It combines the potent separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. wikipedia.org Reversed-phase chromatography is commonly employed, which separates lipids based on their acyl chain length and degree of unsaturation. nih.gov
For this compound, LC-MS allows for its detection and quantification in various matrices. jordilabs.com Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact molecular ions, often as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). mdpi.comnih.gov This is particularly advantageous for tandem mass spectrometry (MS/MS) experiments aimed at structural elucidation. The coupling of LC with MS provides high selectivity and sensitivity, making it suitable for metabolomics and the analysis of food components. wikipedia.orgresearchgate.net
| Parameter | Experimental Data for this compound | Source(s) |
| MS Type | LC-ESI-QTOF / Linear Ion Trap | nih.gov |
| MS Level | MS2 (Tandem MS) | nih.gov |
| Precursor Ion (m/z) | 375.2487 ([M+Na]⁺) / 391.2791 ([M+K]⁺) | nih.gov |
| Ionization Mode | Positive | nih.gov |
| Instrument | Agilent 6530 Q-TOF / Thermo Finnigan LTQ | nih.gov |
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically increased resolution, speed, and sensitivity. biomedpharmajournal.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. biomedpharmajournal.orgnih.gov
In lipidomics, UHPLC is extensively used for profiling complex biological samples. mdpi.comnih.gov The enhanced resolution allows for the separation of closely related lipid species, including isomers, which might co-elute in a standard HPLC system. nih.govresearchgate.net For the analysis of mixtures containing this compound, a UHPLC system coupled with high-resolution mass spectrometry (HRMS) can provide detailed compositional profiles, separating different lipid classes like monoglycerides (MG), diglycerides (DG), and triglycerides (TG). mdpi.comresearchgate.net The shorter analysis times also increase sample throughput, which is beneficial for large-scale studies. nih.gov
| Feature | UHPLC | Conventional HPLC | Source(s) |
| Particle Size | < 2 µm | 3 - 5 µm | biomedpharmajournal.org |
| Operating Pressure | Up to 1000 bar (or more) | < 400 bar | biomedpharmajournal.orgdiva-portal.org |
| Analysis Time | Significantly reduced | Longer | biomedpharmajournal.orgnih.gov |
| Resolution | Higher | Standard | biomedpharmajournal.orgnih.gov |
| Sensitivity | Higher | Standard | biomedpharmajournal.org |
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive planar chromatographic technique used for the separation and qualitative analysis of lipids. youtube.com It is often employed for initial screening of sample composition, for monitoring reaction progress, or for isolating specific lipid classes for further analysis. nih.govdss.go.thphysiology.org
In the context of this compound, TLC can effectively separate monoglycerides from other lipid classes like free fatty acids, diglycerides, and triglycerides using a suitable developing solvent system, such as a mixture of hexane, diethyl ether, and formic acid. nih.gov The separated spots can be visualized by staining with reagents like potassium permanganate (B83412) or by using a UV lamp if the compounds are fluorescent. youtube.comresearchgate.net For quantitative analysis, TLC can be coupled with techniques like flame-ionization detection (FID). nih.govresearchgate.net One study utilized TLC to analyze MGAT (monoacylglycerol acyltransferase) activity with various acyl acceptors, including rac-1-linolenoyl glycerol (B35011). physiology.org
| Lipid Class | Example Mobile Phase System | Purpose | Source(s) |
| Monoglycerides, Diglycerides, Triglycerides | Hexane/Diethyl Ether/Formic Acid (65:35:0.04, by vol) | Separation of glycerides and free fatty acids | nih.gov |
| Polar Lipids | Chloroform (B151607)/Methanol (B129727)/Acetic Acid/Water | Separation of polar glycerolipid classes | youtube.com |
| Glycerol in Biodiesel | Butanol/Water (1:1) | Qualitative analysis | researchgate.net |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural analysis of lipids, providing information on molecular weight and elemental composition. When coupled with chromatographic separation, it becomes a definitive method for identification and quantification.
Tandem mass spectrometry (MS/MS or MS²) is a technique that involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgencyclopedia.pub In a typical experiment, a precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected in the first mass analyzer (MS1), subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (MS2). wikipedia.orgencyclopedia.pub
The fragmentation pattern is highly characteristic of the molecule's structure. For monoglycerides, fragmentation in positive ion mode often involves the neutral loss of the glycerol head group, resulting in a dominant product ion corresponding to the fatty acyl chain. mdpi.comnih.gov This allows for the identification of the specific fatty acid esterified to the glycerol backbone. Analysis of the fragmentation spectra obtained from LC-MS/MS experiments is crucial for the unambiguous identification of this compound in complex samples. mdpi.comnih.gov
| Precursor Ion (m/z) | Precursor Type | Collision Energy (V) | Top 5 Product Ion Peaks (m/z) | Source(s) |
| 375.2487 | [M+Na]⁺ | 10 | 375.2467, 195.1281, 375.1210, 163.0353, 139.1115 | nih.gov |
| 391.2791 | [M+K]⁺ | Not Specified | 372.28, 311.13, 279.09, 309.2, 269.17 | nih.gov |
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, a critical step in its identification.
For this compound (C21H36O4), the theoretical exact mass is 352.2614 g/mol . nih.gov Experimental data obtained through techniques like liquid chromatography-mass spectrometry (LC-MS) using instruments such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can confirm this with high accuracy. For instance, analysis of this compound often involves ionization to form adducts, such as [M+Na]+, which would have a theoretical m/z of 375.2506. nih.gov The high resolution of the mass analyzer allows for the differentiation of compounds with very similar nominal masses but different elemental formulas, thereby providing a high level of confidence in the identification of this compound in complex mixtures.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C21H36O4 | nih.gov |
| Exact Mass | 352.2614 Da | nih.gov |
| Monoisotopic Mass | 352.26135963 Da | nih.gov |
| Precursor Ion (Experimental) | [M+Na]+ | nih.gov |
| Precursor m/z (Experimental) | 375.2505776 | nih.gov |
Imaging Mass Spectrometry (IMS) in Lipid Distribution Studies
Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules, including lipids like this compound, directly in tissue sections. This method provides crucial information on the localization of specific lipids within different anatomical structures or cell types, offering insights into their physiological roles and metabolism. While specific IMS studies focused solely on this compound are not extensively documented in the provided results, the application of this technique to lipidomics is well-established. The general principle involves acquiring mass spectra from a grid of positions across a tissue sample, and then generating an image based on the intensity of the ion corresponding to the molecule of interest at each position. This would allow researchers to map the distribution of this compound in various tissues, potentially revealing its involvement in specific biological processes in those locations.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like this compound. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound. emerypharma.comnih.gov
1D NMR: The ¹H-NMR spectrum provides information on the different types of protons in the molecule and their relative numbers. emerypharma.com For this compound, distinct signals would be observed for the protons of the glycerol backbone, the olefinic protons of the linolenic acid chain, the allylic protons, and the terminal methyl group. mdpi.com The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments. aocs.org
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. emerypharma.comnih.gov COSY identifies proton-proton couplings, helping to trace the carbon chain of the fatty acid. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. emerypharma.com These correlations are crucial for unambiguously assigning the signals of the glycerol moiety and confirming the attachment point of the linolenic acid. mdpi.com
Regiospecific Analysis Techniques in Lipidomics
Regiospecific analysis determines the position of fatty acids on the glycerol backbone of glycerolipids. This is critical for distinguishing between isomers like this compound and 2-monolinolenoyl-rac-glycerol.
Several methods are employed to determine the positional distribution of fatty acids in glycerolipids. One common approach involves enzymatic hydrolysis using position-specific lipases. nih.gov For monoglycerides, chemical methods are often necessary. A classic method involves partial deacylation of triglycerides using a Grignard reagent like ethylmagnesium bromide, followed by derivatization of the resulting monoglycerides and analysis by gas chromatography (GC). dss.go.thresearchgate.net This allows for the separation and quantification of the 1(3)- and 2-monoglyceride derivatives. dss.go.thresearchgate.net In the context of this compound, this type of analysis would confirm that the linolenic acid is indeed esterified at one of the primary hydroxyl groups (sn-1 or sn-3 position) of the glycerol backbone. dss.go.thresearchgate.net Animal depot fats often exhibit a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position, while the sn-3 position shows more random distribution. fao.org
Quantification of Diacylglycerol and Monoacylglycerol Isomers
The accurate quantification of diacylglycerol (DAG) and monoacylglycerol (MAG) isomers, including this compound, presents significant analytical challenges. These challenges stem from the structural similarity of isomers and the propensity for acyl migration, where the fatty acid chain moves between the positions on the glycerol backbone, particularly in unsaturated species. unit.nonih.govresearchgate.net Consequently, sophisticated analytical methodologies are required to separate, identify, and quantify these closely related molecules. Research has focused on combining high-resolution chromatographic separation with sensitive mass spectrometric detection.
Research Findings in Chromatographic Separation
Various chromatographic techniques have been developed to resolve DAG and MAG isomers. The choice of method often depends on the complexity of the sample matrix and the specific isomers of interest.
Gas Chromatography (GC): High-temperature capillary gas chromatography is a powerful tool for analyzing MAGs and DAGs. psu.edu However, due to the high polarity of these compounds, which can cause peak tailing and adsorption issues, derivatization is typically necessary. unit.nopsu.edu A common approach is silylation, converting the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers. This process improves volatility and chromatographic performance. unit.nonih.gov Studies have demonstrated that GC coupled with mass spectrometry (GC-MS) can effectively separate and identify silylated regio-isomers. nih.gov For instance, a method involving partial deacylation of triglycerides followed by derivatization with n-butyryl chloride and direct GC analysis has been developed for the regiospecific analysis of the resulting monoglycerides. dss.go.th
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used for the simultaneous determination of MAG, DAG, and triacylglycerol (TAG) molecular species from biological samples like human very-low-density lipoproteins (VLDL). nih.gov This technique separates lipids based on their polarity, which is influenced by the length and degree of unsaturation of their fatty acid chains. mdpi.com A key advantage is the ability to resolve positional isomers, such as 1,2- and 1,3-diacylglycerols. nih.gov However, a significant challenge with HPLC, especially when using normal-phase silica-based columns, is the risk of on-column acyl migration. aocs.org To mitigate this, derivatization strategies, such as using 2,4-dinitrophenylurethane, can be employed to "fix" the stereochemistry and allow for the separation of 1,2- from 1,3-diacylglycerols. aocs.org
Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a rapid and effective alternative to HPLC for the direct separation of MAG and DG enantiomers and regioisomers. bohrium.com Coupled with mass spectrometry (SFC-MS), this technique has been successfully used to study the stereoselectivity of lipase-catalyzed hydrolysis of triacylglycerols by analyzing the resulting MAG and DAG isomers. bohrium.com One study highlighted the synthesis of 28 enantiomerically pure MAG and DG standards to develop and validate a chiral SFC-MS method that achieved baseline separation for most tested compounds in a short time frame. bohrium.com
The following table summarizes and compares these primary chromatographic methodologies for isomer quantification.
| Analytical Method | Principle of Separation | Derivatization | Key Findings & Applications | Citations |
| Gas Chromatography (GC) | Separation based on boiling point and polarity after derivatization. | Typically required (e.g., silylation) to increase volatility and reduce polarity. | Effective for regiospecific analysis of monoglycerides. Allows separation of 1(3)- and 2-monoglyceride derivatives. | unit.nopsu.edudss.go.th |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase) or interaction with a stationary phase (Normal-Phase). | Sometimes used to prevent on-column acyl migration and improve separation of isomers. | Enables simultaneous quantification of MAG, DAG, and TAG species in a single run. Resolves positional isomers (e.g., 1,2- vs 1,3-DAG). | nih.govaocs.org |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation based on polarity and chirality. | Not always necessary, allowing for direct analysis of intact isomers. | Provides fast and high-resolution separation of chiral and positional isomers. Used to study lipase (B570770) stereoselectivity. | bohrium.com |
Mass Spectrometry for Isomer Identification
Mass spectrometry, particularly tandem MS (MS/MS), is indispensable for the structural elucidation of MAG and DAG isomers following chromatographic separation. The fragmentation patterns generated by techniques like electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS provide diagnostic ions that can differentiate between regio-isomers. nih.govnih.gov
For silylated MAGs analyzed by GC-MS, distinct fragmentation pathways allow for unambiguous identification:
α-MAG (1- or 3-MAG) isomers are typically characterized by a fragment ion resulting from the loss of a methylene(trimethylsilyl)oxonium group (m/z 103) and a subsequent fragment at m/z 205. nih.govresearchgate.net
β-MAG (2-MAG) isomers produce a unique series of diagnostic fragment ions at m/z 218, 203, and 191, which are not observed in the fragmentation of α-isomers. unit.nonih.gov The ion at m/z 103 is also present but is generally more abundant for 2-MAGs, which contain two primary hydroxyl groups available for silylation. unit.no
Boronic acid derivatization has also been developed as a strategy that reacts selectively with the cis-diol moiety of 1,2-diols, facilitating the unambiguous identification and quantification of MAG isomers in biological samples. researchgate.net
The table below details the key diagnostic mass fragments used for the identification of MAG regio-isomers after TMS derivatization in GC-MS analysis.
| Isomer Type | Key Diagnostic Fragment Ion (m/z) | Proposed Origin of Fragment | Significance | Citations |
| 1(3)-MAG-TMS | 205 | Consecutive loss of acyl chain after initial loss of m/z 103. | Diagnostic for the α-position (sn-1 or sn-3). | nih.govresearchgate.net |
| 1(3)-MAG-TMS | [M-103]⁺ | Loss of methylene(trimethylsilyl)oxonium from the primary alcohol group. | Characteristic of α-MAG isomers. | unit.nonih.gov |
| 2-MAG-TMS | 218 | Hydrogen rearrangement releasing the fatty acid moiety. | Highly descriptive for the β-position (sn-2). | unit.nonih.gov |
| 2-MAG-TMS | 203 | Loss of a methyl group from the m/z 218 fragment. | Descriptive for the β-position (sn-2). | unit.nonih.gov |
| 2-MAG-TMS | 191 | Involves migration of a TMS group. | Additional descriptive ion for 2-MAG. | unit.nonih.gov |
More advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) are also being explored. frontiersin.org IMS-MS separates ions based on their size, shape, and charge in the gas phase, offering an additional dimension of separation that can help resolve complex isomeric mixtures that are challenging for traditional chromatography alone. frontiersin.orgbiocompare.com
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational lipidomics. They allow researchers to build three-dimensional models of molecules and simulate their motion over time, revealing information about their conformational preferences, interactions with their environment, and dynamic behavior.
The structure of 1-Monolinolenoyl-rac-glycerol, featuring a flexible glycerol (B35011) backbone and a polyunsaturated linolenic acid chain, gives rise to a multitude of possible conformations. Computational models are used to predict the most stable, low-energy conformations and the dynamics of their interconversion.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C21H36O4 | PubChem nih.govnih.gov |
| Molecular Weight | 352.5 g/mol | PubChem nih.govnih.gov |
| XLogP3 | 5.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 18 | PubChem nih.gov |
Monoglycerides (B3428702) are known to interact with and integrate into lipid bilayers, affecting membrane properties. Molecular dynamics simulations are a key tool for visualizing and quantifying these interactions. Studies on synthetic monomycoloyl glycerol (MMG) analogs, which also consist of a glycerol headgroup and a single acyl chain, show that stereochemistry can significantly affect how these lipids self-assemble and whether they form interdigitated or non-interdigitated bilayer structures. nih.gov
Prediction of Fragmentation Chemistries and Gas-Phase Structures (e.g., Universal Fragmentation Model)
Tandem mass spectrometry (MS/MS) is a primary technique for identifying lipids. In MS/MS, a precursor ion is fragmented, and the resulting product ions create a spectrum that serves as a structural fingerprint. Predicting this fragmentation is crucial for accurate lipid identification.
The fragmentation of glycerolipids like this compound in a mass spectrometer is complex. acs.orglibretexts.org Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments and neutral, undetected radicals. libretexts.org For monoglycerides, common fragmentation pathways include the neutral loss of water or the entire fatty acid chain. acs.org
The Universal Fragmentation Model (UFM) is a theoretical framework based on gas-phase ion chemistry and modeling that aims to predict fragmentation pathways, structures, and energetics for any given molecule. researchgate.netchemrxiv.org This model is particularly useful for interpreting complex spectra involving rearrangements. researchgate.netchemrxiv.org Applying the UFM or similar quantum chemical approaches to this compound would predict the most likely bond cleavages. nih.gov For example, cleavage of the ester bond would result in a fragment ion corresponding to the linolenic acid chain, while cleavages within the glycerol backbone or the acyl chain itself would produce other characteristic ions. Cryogenic infrared spectroscopy studies on diacylglycerol (DAG) fragments have confirmed the formation of stable five-membered dioxolane ring structures, a process that is also relevant to monoglyceride fragmentation. acs.org
| Predicted Fragment m/z | Proposed Identity/Origin | General Reference |
|---|---|---|
| [M+Na-H2O]+ | Loss of a water molecule | acs.org |
| [M+Na-C18H30O2]+ | Loss of the neutral linolenic acid | acs.orglibretexts.org |
| [C18H29O]+ | Linolenoyl acylium ion | libretexts.org |
| Various | Fragments from cleavage along the fatty acid chain | libretexts.org |
Machine Learning Applications in Structural Elucidation from Spectroscopic Data
The vast amount of data generated by modern lipidomics experiments has spurred the development of machine learning (ML) tools to automate and improve structural elucidation from spectroscopic data. mdpi.combiorxiv.org These algorithms can be trained on large libraries of known lipid spectra to recognize patterns that are difficult for humans to discern.
Several ML-based tools have been developed for lipidomics. oup.com For instance, some models are trained to predict the lipid subclass from an MS/MS spectrum, providing an orthogonal layer of evidence to traditional rule-based identification methods. mdpi.combiorxiv.org This can help to reduce misannotations caused by contaminants or noise in the data. mdpi.com Other approaches use deep learning to automatically assign the position of double bonds within fatty acid chains from ozone-induced dissociation (OzID) mass spectrometry data. nih.govbohrium.com
To identify this compound, a machine learning model would be trained on a dataset containing curated MS/MS spectra of various monoglycerides and other lipid classes. biorxiv.org When presented with an experimental spectrum, the model would predict the probability that it belongs to the monoglyceride class and may even provide details about the acyl chain. mdpi.com The combination of molecular dynamics simulations with machine learning has also proven effective in understanding the structural characteristics and phase behavior of lipids, demonstrating the power of integrating these computational approaches. nih.gov
| Model/Tool | Application | Reported Accuracy/Finding | Source |
|---|---|---|---|
| MS2Lipid | Predicts lipid subclasses from MS/MS spectra. | Achieved 95.5% accuracy on a test set of curated spectra. | mdpi.combiorxiv.org |
| LipidOz | Automates determination of double bond positions from OzID-MS data. | Robustly assigns double bond positions for complex lipid extracts. | nih.govbohrium.com |
| ICEBERG | Predicts fragmentation spectra using a physically-grounded neural approach. | Offers state-of-the-art prediction accuracy and improved metabolite identification. | arxiv.org |
| General ML Classifiers | Automates classification of lipids into the LIPID MAPS ontology. | >95% accuracy for known lipids and 63% for novel lipids. | oup.com |
Occurrence and Isolation in Biological Systems
Identification and Characterization from Fungal Sources (e.g., Pleurotus species)
However, earlier studies on the lipid composition of a closely related species, Pleurotus florida, indicated that monoglycerides (B3428702) constitute approximately 2.4-3.1% of the total extracted oil. Given that linolenic acid is a known fatty acid component in Pleurotus species, it is plausible that 1-Monolinolenoyl-rac-glycerol is present within this monoglyceride fraction. Further targeted analysis using advanced analytical techniques would be necessary to confirm and quantify its presence.
Isolation and Quantification from Plant Extracts (e.g., Vitis gracilis, Carica papaya)
The identification of this compound has been more definitive in the plant kingdom.
Vitis gracilis (Wild Vine): Research on the chemical composition of Vitis gracilis leaf extract has confirmed the presence of this compound. This identification was achieved through comprehensive phytochemical analysis, highlighting the plant as a natural source of this bioactive compound.
Carica papaya (Papaya): The seed oil of Carica papaya is another notable source. Analyses of papaya seed oil have revealed that monoglycerides are present, albeit in smaller quantities, typically ranging from 0.1% to 0.3% of the total oil. The fatty acid profile of this oil is rich in oleic, palmitic, stearic, and linoleic acids. While linolenic acid is also present, suggesting the potential for this compound to be a component of the monoglyceride fraction, its explicit quantification in this source is yet to be extensively reported.
Presence in Marine Organism Extracts (e.g., Brittle Star)
The exploration of bioactive compounds in marine invertebrates has been an active area of research. However, current scientific literature does not provide specific evidence for the presence of this compound in extracts from brittle stars (Ophiuroidea). While the general lipid profiles of some marine invertebrates have been studied, targeted analysis is required to determine the occurrence of this specific monoglyceride in brittle stars and other marine organisms.
Methodologies for Extraction and Purification from Natural Sources
The isolation of this compound from its natural sources involves a series of extraction and purification steps tailored to the properties of lipids.
Extraction:
Solvent Extraction: This is a conventional and widely used method for extracting lipids from biological materials. A common approach involves using a mixture of polar and non-polar solvents, such as chloroform (B151607) and methanol (B129727), to effectively solubilize a broad range of lipids, including monoglycerides. For plant materials, solvents like ethanol (B145695) are also employed.
Supercritical Fluid Extraction (SFE): This technique, often utilizing supercritical carbon dioxide (CO2), offers a "greener" alternative to traditional solvent extraction. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific lipid classes. SFE is particularly advantageous as it avoids the use of harsh organic solvents and can yield high-purity extracts.
Purification:
Following initial extraction, the crude lipid extract contains a complex mixture of compounds. Several chromatographic techniques are employed to isolate and purify monoglycerides like this compound.
Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. By using a gradient of solvents with increasing polarity, different lipid classes can be separated based on their affinity for the stationary phase.
Thin-Layer Chromatography (TLC): TLC is a valuable analytical and preparative tool for separating lipids. The components of the extract are separated on a thin layer of adsorbent material based on their polarity. This method can be used to identify the presence of monoglycerides and to guide the purification process.
High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution method for the separation and quantification of individual lipid molecules. When coupled with a mass spectrometer (HPLC-MS), it provides a powerful tool for the definitive identification and precise quantification of compounds like this compound in complex biological extracts.
Further purification steps may include acidification to remove soap and ion-exchange chromatography to eliminate charged impurities, ultimately leading to a more refined fraction of the target monoglyceride.
Comparative Studies and Structural Analogs
Comparison with Other Monoacylglycerols (e.g., 1-monolinoleoyl-rac-glycerol, 1-monopalmitoleoyl-rac-glycerol)
Monoacylglycerols (MAGs) are a class of glycerolipids that are esters of glycerol (B35011) and one fatty acid. The identity of this single fatty acid chain significantly influences the physicochemical and biological properties of the MAG. Here, we compare 1-monolinolenoyl-rac-glycerol with two other common monoacylglycerols: 1-monolinoleoyl-rac-glycerol and 1-monopalmitoleoyl-rac-glycerol.
The primary similarity among these three monoacylglycerols lies in their fundamental structure: a glycerol backbone esterified to a single fatty acid at the sn-1 position. This structure imparts amphiphilic properties to the molecules, allowing them to act as emulsifiers and to be integrated into biological membranes. researchgate.net
The unique features arise from the differences in their constituent fatty acid chains:
This compound contains α-linolenic acid, an 18-carbon omega-3 polyunsaturated fatty acid with three cis double bonds (18:3).
1-Monolinoleoyl-rac-glycerol contains linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid with two cis double bonds (18:2).
1-Monopalmitoleoyl-rac-glycerol contains palmitoleic acid, a 16-carbon omega-7 monounsaturated fatty acid with one cis double bond (16:1).
The degree of unsaturation—the number of double bonds—is a critical determinant of the molecule's physical properties. The three double bonds in the linolenic acid moiety of this compound give it a more bent and fluid structure compared to the other two. This increased unsaturation generally leads to a lower melting point and greater susceptibility to oxidation. researchgate.net The presence of multiple double bonds in both this compound and 1-monolinoleoyl-rac-glycerol makes them more flexible than the monounsaturated 1-monopalmitoleoyl-rac-glycerol.
This variation in fatty acid composition directly impacts how these molecules interact with biological systems, including their role as substrates for enzymes and their ability to modulate membrane fluidity and cellular signaling.
Table 1: Comparison of Monoacylglycerols
| Feature | This compound | 1-Monolinoleoyl-rac-glycerol | 1-Monopalmitoleoyl-rac-glycerol |
|---|---|---|---|
| Synonym(s) | 1-Monolinolenin | 1-Monolinolein | 1-Monopalmitolein |
| Molecular Formula | C₂₁H₃₆O₄ | C₂₁H₃₈O₄ | C₁₉H₃₆O₄ |
| Molecular Weight | 352.5 g/mol | 354.5 g/mol | 328.5 g/mol |
| Fatty Acid | α-Linolenic Acid | Linoleic Acid | Palmitoleic Acid |
| Fatty Acid Chain | 18:3 (n-3) | 18:2 (n-6) | 16:1 (n-7) |
| Number of Double Bonds | 3 | 2 | 1 |
This table is interactive. Data sourced from various chemical suppliers and databases.
The structural differences stemming from the fatty acid composition lead to distinct biological activities among these monoacylglycerols.
This compound: As a derivative of the essential omega-3 fatty acid α-linolenic acid, its biological activities are often linked to anti-inflammatory pathways. Research indicates that this compound possesses antimicrobial and cytotoxic properties. In one study, the monoacylglycerol of alpha-linolenic acid showed notable antibacterial effects. csic.es It also exhibited moderate cytotoxicity against several human cancer cell lines, particularly against MCF7 Human Breast Adenocarcinoma cells. csic.es Its high degree of unsaturation is believed to contribute to these activities, potentially by altering bacterial cell membrane integrity or inducing oxidative stress in cancer cells.
1-Monolinoleoyl-rac-glycerol: Containing the omega-6 fatty acid linoleic acid, this MAG also displays biological activities, though its effects can differ from its omega-3 counterpart. It has been investigated for its role in lipid metabolism and has been identified as a component in human metabolic profiles. mdpi.com Like other MAGs, it has antimicrobial properties. nih.gov However, the balance between omega-3 and omega-6 derived lipids is crucial in inflammatory processes, suggesting that the pro-inflammatory or anti-inflammatory effects of 1-monolinoleoyl-rac-glycerol could be context-dependent.
1-Monopalmitoleoyl-rac-glycerol: This monounsaturated MAG is used in comparative studies to evaluate the antimicrobial activity of monoglycerides (B3428702). sigmaaldrich.comscbt.com Some research suggests it has a role in apoptosis, with studies showing it can induce cell death in thymocytes. tugraz.at Its single double bond makes it less prone to oxidation than the polyunsaturated MAGs, which may influence its stability and mechanism of action within biological systems. Shortening the fatty acid chain from an 18-carbon (oleic acid) to a 16-carbon (palmitoleic acid) derivative has been shown to improve affinity for monoacylglycerol lipase (B570770) (MGL) hydrolysis in some contexts. acs.org
In a comparative study on antimicrobial activity against Staphylococcus aureus, monoglycerides were generally found to be potent, with activity influenced by fatty acid chain length and unsaturation. nih.gov For instance, both monolinolein and monolinolenin showed significant antimicrobial activity. nih.govzju.edu.cn The differential activities are rooted in how the specific fatty acid alters the molecule's interaction with cell membranes and metabolic enzymes.
Structure-Activity Relationship (SAR) Studies of Glycerolipids
Structure-activity relationship (SAR) studies of glycerolipids aim to understand how their chemical structure correlates with their biological function. For monoacylglycerols, the key structural features that can be varied include the length of the fatty acid chain, the number and position of double bonds within the chain, and the position of esterification on the glycerol backbone (sn-1 or sn-2).
Influence of the Fatty Acid Chain:
Chain Length: The length of the acyl chain is crucial for biological activity. For instance, in the context of antimicrobial activity, medium-chain saturated fatty acids and their corresponding monoglycerides (e.g., monolaurin (B1671894) from C12) are often found to be the most potent. researchgate.net Studies on inhibitors of monoacylglycerol lipase (MAGL), the enzyme that degrades MAGs, have shown that elongating the alkyl chain of inhibitor molecules can increase potency, highlighting the importance of the chain's hydrophobic interactions with the enzyme's binding pocket. acs.org
Unsaturation: The presence, number, and position of double bonds significantly affect activity. Unsaturation introduces kinks in the acyl chain, influencing membrane fluidity and the molecule's fit into enzyme active sites. researchgate.net For example, the synthesis of various unsaturated 1-monoacylglycerols revealed that the monoacylglycerol of gamma-linolenic acid (an isomer of alpha-linolenic acid) was the most effective antibacterial agent in the tested group. csic.es This suggests that the specific configuration of double bonds is a key determinant of biological function.
Influence of the Glycerol Moiety and Ester Linkage: The glycerol backbone serves as the scaffold for the fatty acid. While the sn-1 and sn-2 isomers of MAGs can interconvert, their initial position matters for enzymatic processing and signaling. mdpi.com For instance, MAGs are key signaling molecules that activate proteins like protein kinase C (PKC). researchgate.net SAR studies on MAG lipase inhibitors often involve replacing the glycerol fragment with different heterocyclic subunits to understand the interaction with the enzyme's catalytic site. acs.org These studies underscore that the entire glycerolipid structure—not just the fatty acid—is essential for its specific biological role, whether as a signaling molecule, a metabolic intermediate, or a modulator of membrane properties. researchgate.netresearchgate.net
Q & A
Q. What computational tools complement experimental data to resolve conflicting polymorphic models?
- Methodological Answer : Molecular dynamics (MD) simulations with CHARMM36 force fields predict chain tilt and lattice parameters. Compare simulated XRD patterns with experimental data to validate polymorphic assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
